![molecular formula C22H22N4O3 B14116044 2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14116044.png)
2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H22N4O3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H22N4O3 typically involves multi-step organic reactions. One common method includes the condensation of a substituted benzaldehyde with a hydrazine derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of C22H22N4O3 is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts like palladium on carbon or other transition metal complexes are frequently used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
C22H22N4O3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
C22H22N4O3: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which C22H22N4O3 exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
C22H22N4O3: can be compared with other similar compounds based on its structure and functional properties. Similar compounds include:
C21H21N3O3: Differing by one carbon and one nitrogen atom, this compound may have slightly different reactivity and biological activity.
C22H23N3O3: With an additional hydrogen atom, this compound might exhibit variations in its chemical behavior and applications.
The uniqueness of C22H22N4O3 lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[3-hydroxy-5-imino-1-(4-propoxyphenyl)-2H-pyrrol-4-yl]-6-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C22H22N4O3/c1-3-10-29-15-7-5-14(6-8-15)26-12-18(27)19(20(26)23)21-24-17-9-4-13(2)11-16(17)22(28)25-21/h4-9,11,23,27H,3,10,12H2,1-2H3,(H,24,25,28) |
InChI Key |
QELBTGCFYWVDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=C(C=C(C=C4)C)C(=O)N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


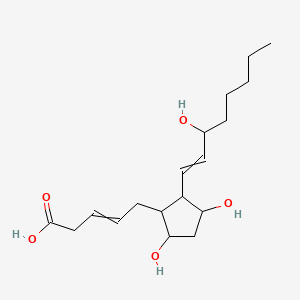
![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)
![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)

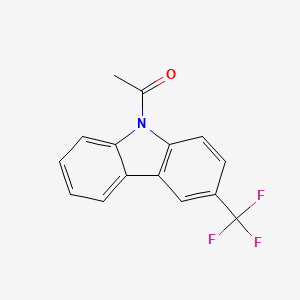

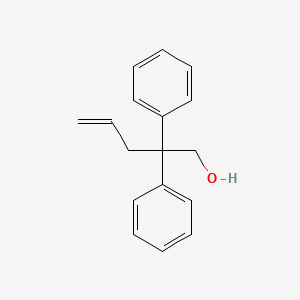
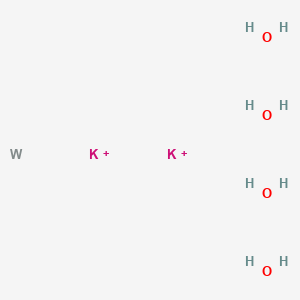
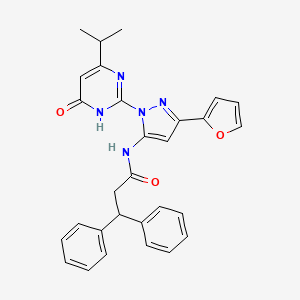
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/structure/B14116029.png)

